(3-Bromo-2-fluorophenyl)methanol
Overview
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds can be complex, involving multiple steps and catalysts. For instance, a palladium-catalyzed method has been developed for synthesizing fluorenones from bis(2-bromophenyl)methanols, which suggests that palladium catalysts might be useful in the synthesis of related compounds such as (3-Bromo-2-fluorophenyl)methanol . Additionally, the synthesis of related compounds often involves the use of organometallic reagents, as seen in the preparation of phenyl (1-bromo-1,2,2,2-tetrafluoroethyl)mercury from phenylmercuric chloride and 1-bromo-2,2,2-tetrafluoroethane .
Molecular Structure Analysis
Density Functional Theory (DFT) studies, such as the one carried out on (RS)-(3-bromophenyl) (pyridine-2yl) methanol, provide valuable information on the molecular structure and electronic properties of halogenated aromatic alcohols . These studies can reveal the active sites of the molecule and predict its reactivity.
Chemical Reactions Analysis
The chemical behavior of halogenated aromatic alcohols can be inferred from studies on similar compounds. For example, the reaction of 1-fluoro-1-bromo-2-arylcyclopropanes with methanol suggests that (3-Bromo-2-fluorophenyl)methanol might also undergo reactions with retention of its ring structure or cleavage depending on the conditions and the presence of electrophilic or nucleophilic agents .
Physical and Chemical Properties Analysis
The physical properties of halogenated aromatic compounds can be studied through various spectroscopic and analytical techniques. For instance, the refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in different solvent mixtures have been measured, providing data on molar refraction, polarizability, and other parameters that could be relevant to (3-Bromo-2-fluorophenyl)methanol as well . The crystal structure of a related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, has been determined, which could help in understanding the solid-state properties of (3-Bromo-2-fluorophenyl)methanol .
Scientific Research Applications
Synthetic Chemistry and Catalysis
(3-Bromo-2-fluorophenyl)methanol is utilized in synthetic chemistry as a precursor for various chemical reactions. It is involved in gram-scale syntheses of multi-substituted arenes using palladium-catalyzed C-H halogenation. This approach offers advantages such as milder reaction conditions, higher yields, better selectivity, practicality, and high chemical diversity compared to traditional methods (Sun, Sun, & Rao, 2014). Additionally, (3-Bromo-2-fluorophenyl)methanol derivatives are used in the synthesis of 10-Aryl- and 10-(Arylmethyl)acridin-9(10H)-ones, showcasing its role in facilitating complex organic transformations (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).
Material Science and Membrane Technology
The compound is also significant in material science, particularly in the development of proton exchange membranes. For instance, bromination of derivatives of (3-Bromo-2-fluorophenyl)methanol followed by Suzuki coupling is a step in synthesizing new monomers which are then used to prepare copoly(arylene ether sulfone)s. These materials show promise due to their high proton conductivities, low water uptake, and low methanol permeabilities, making them suitable for applications like fuel cells (Wang et al., 2012).
Biochemical and Pharmaceutical Research
In the biochemical realm, enzymatic desymmetrization of derivatives of (3-Bromo-2-fluorophenyl)methanol has been investigated for producing enantiomerically pure compounds. This process involves lipase-catalyzed enantioselective alcoholysis, highlighting the compound’s role in facilitating the synthesis of biologically active molecules (Liu et al., 2014).
Analytical Chemistry
In analytical chemistry, methods have been developed to determine the presence and concentration of (3-Bromo-2-fluorophenyl)methanol and its derivatives. For instance, high-performance liquid chromatography (HPLC) methods have been optimized for the quantitative and reproducible determination of related compounds, emphasizing the chemical’s relevance in analytical methodologies (Wang, Provan, & Helliwell, 2002).
Organic Electronics and Sensory Applications
Furthermore, (3-Bromo-2-fluorophenyl)methanol is involved in the synthesis of organic molecules with potential applications in electronic devices. For example, derivatives of this compound have been used to synthesize polymeric structures that serve as molecular logic devices, indicating its utility in the field of organic electronics and sensory applications (ZammitRamon et al., 2015).
Safety And Hazards
“(3-Bromo-2-fluorophenyl)methanol” is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and seeking medical attention if swallowed .
properties
IUPAC Name |
(3-bromo-2-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZLYZVAYZQVPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650458 | |
Record name | (3-Bromo-2-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-fluorophenyl)methanol | |
CAS RN |
261723-32-4 | |
Record name | (3-Bromo-2-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-fluorobenzyl Alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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